(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid
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Overview
Description
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid is a chiral compound featuring a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow techniques are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the cyclopropyl ring or the propanoic acid moiety.
Reduction: Reduction reactions may target the carboxyl group, converting it to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alcohols or aldehydes are typical products.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl ring may contribute to its stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid: The enantiomer of the compound, with different stereochemistry.
α-(Trifluoromethyl)styrene derivatives: Compounds with similar trifluoromethyl groups but different core structures.
Difluoromethylated compounds: Molecules with difluoromethyl groups, offering different reactivity and properties.
Uniqueness: (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid is unique due to its specific combination of a trifluoromethyl group, a cyclopropyl ring, and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2R)-2-[1-(trifluoromethyl)cyclopropyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-4(5(11)12)6(2-3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDWLJUXKNFXSH-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C1(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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